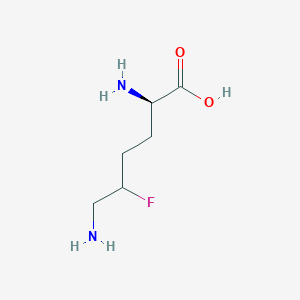
D-Lysine, 5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,6-Diamino-5-fluorohexanoic acid is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a hexanoic acid backbone. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a hexanoic acid derivative followed by the introduction of amino groups through reductive amination. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
On an industrial scale, the production of (2R)-2,6-Diamino-5-fluorohexanoic acid may involve more efficient and scalable processes. These methods could include continuous flow reactors and the use of advanced catalytic systems to optimize the reaction rates and product purity. The industrial synthesis aims to minimize waste and reduce production costs while maintaining high yields.
化学反応の分析
Types of Reactions
(2R)-2,6-Diamino-5-fluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry Applications
Antibody-Drug Conjugates (ADCs)
One of the prominent applications of D-Lysine, 5-fluoro- is in the development of antibody-drug conjugates (ADCs). ADCs utilize site-selective lysine modification to enhance therapeutic efficacy. Recent methodologies have shown that by modifying lysine residues on antibodies, researchers can create more effective drug delivery systems that target specific cancer cells while minimizing damage to healthy tissues. The cysteine-to-lysine transfer (CLT) protocol has been particularly effective, allowing for high conversion rates and improved homogeneity in the resulting conjugates .
Antimicrobial Peptides
D-Lysine residues have been incorporated into antimicrobial peptides (AMPs) to modify their properties. For instance, studies on piscidin-1 analogs demonstrated that substituting L-lysine with D-lysine significantly reduced cytotoxicity while maintaining or enhancing antibacterial activity. This modification allows for the development of safer antimicrobial agents that are less harmful to human cells while effectively combating bacterial infections .
Biochemical Research Applications
Protein Modification Techniques
D-Lysine, 5-fluoro- plays a crucial role in protein modification techniques, particularly in achieving site-selectivity during bioconjugation processes. The ability to selectively modify lysine residues is vital in creating functionalized proteins for research and therapeutic purposes. Advances in methodologies using aldehydes and other reagents have shown promising results in achieving selective modifications on various proteins, facilitating the study of protein interactions and functions .
Gene Regulation Studies
Research involving sirtuin enzymes, which are key regulators of gene transcription and metabolism, has utilized D-Lysine derivatives to investigate their binding mechanisms. The specific targeting of SIRT5 by compounds containing D-Lysine has opened avenues for understanding metabolic regulation at a molecular level and has potential implications for developing therapeutics aimed at metabolic disorders .
Case Studies
作用機序
The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(2R)-2,6-Diaminohexanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(2R)-2,6-Diamino-5-chlorohexanoic acid: Contains a chlorine atom instead of fluorine, which can affect its chemical properties and interactions.
(2R)-2,6-Diamino-5-bromohexanoic acid:
Uniqueness
The presence of the fluorine atom in (2R)-2,6-Diamino-5-fluorohexanoic acid imparts unique properties, such as increased stability and altered reactivity compared to its non-fluorinated analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and material science.
特性
CAS番号 |
118101-17-0 |
|---|---|
分子式 |
C6H13FN2O2 |
分子量 |
164.18 g/mol |
IUPAC名 |
(2R)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1 |
InChIキー |
HILHCIBEZCWKBD-BRJRFNKRSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
異性体SMILES |
C(CC(CN)F)[C@H](C(=O)O)N |
正規SMILES |
C(CC(C(=O)O)N)C(CN)F |
同義語 |
D-Lysine, 5-fluoro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















